3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one
Description
3,3a,4,6,7,7a-Hexahydro-2H-pyrano[3,4-c]pyrrol-1-one (CAS 1820581-33-6) is a bicyclic lactam featuring a fused pyrano-pyrrolone system. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol and a predicted density of 1.131 g/cm³ . The compound exhibits a high predicted boiling point (337.2°C) and a pKa of 16.06, indicative of weak basicity. The stereochemistry is specified as (3aR,6aS), which may influence its physicochemical behavior and interactions . The compound can form a hydrochloride salt (CAS 1820581-34-7), enhancing its solubility in polar solvents .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one |
InChI |
InChI=1S/C7H11NO2/c9-7-6-1-2-10-4-5(6)3-8-7/h5-6H,1-4H2,(H,8,9) |
InChI Key |
DBCGEBINSPDCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1C(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 141.17 g/mol
- Structure : The compound features a fused pyranopyrrole structure, which contributes to its reactivity and potential biological activity.
Physical Properties
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly in the development of novel pharmaceuticals:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The unique structural characteristics allow for modifications that enhance biological activity and selectivity towards cancer cells.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Organic Synthesis
In organic synthesis, 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one serves as a versatile building block:
- Synthesis of Complex Molecules : Its unique ring structure allows it to be used as a precursor for synthesizing more complex molecules. This is particularly useful in the synthesis of natural products and pharmaceuticals.
- Reagent in Chemical Reactions : The compound can act as a reagent in various chemical reactions due to its ability to participate in nucleophilic additions and cycloadditions.
Materials Science
The compound's structural properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research is ongoing into its use in creating biodegradable polymers.
- Nanomaterials : There is potential for using this compound in the synthesis of nanomaterials due to its ability to form stable complexes with metals or other nanoparticles.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that modified derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Properties
Research conducted at a leading university explored the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound reduced cell death and improved cell viability compared to untreated controls.
Case Study 3: Polymer Development
A recent publication in Materials Science described the incorporation of this compound into a polymer matrix aimed at developing biodegradable materials. The study showed improved tensile strength and degradation rates compared to traditional plastics.
Mechanism of Action
The mechanism of action of 3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound’s bicyclic system consists of a hexahydropyran ring fused to a pyrrolidone (lactam). Key comparisons include:
- Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., compounds 5a–f and 6a–f): These derivatives retain the pyrrolo[3,4-c]pyrrole core but incorporate pyrazole substituents, blocking further cyclization. Their synthesis via a three-component reaction highlights divergent reactivity compared to the target compound’s saturated pyrano system .
- 3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one derivatives: These feature a pyranone fused to a pyrazole ring instead of a pyrrolidone. C–H⋯O) .
Table 1: Structural Comparison
| Compound | Core Structure | Key Functional Groups | Stereochemistry |
|---|---|---|---|
| Target Compound | Pyrano[3,4-c]pyrrol-1-one | Lactam, ether | (3aR,6aS) |
| Pyrazolylpyrrolo[3,4-c]pyrroles | Pyrrolo[3,4-c]pyrrole | Pyrazole, ester | Diastereoselective |
| Pyrano[2,3-c]pyrazol-6(1H)-one | Pyrano[2,3-c]pyrazole | Pyrazolone, methyl | Planar aromatic rings |
Physical and Chemical Properties
- Boiling Point : The target compound’s boiling point (337.2°C ) exceeds typical pyrazole derivatives (e.g., pyrazolylpyrrolo[3,4-c]pyrroles), likely due to stronger intermolecular hydrogen bonding from the lactam group .
- Acidity/Basicity : The pKa of 16.06 suggests the lactam nitrogen is less basic than pyrazole derivatives, which often exhibit pKa values near 2–4 for protonated forms. The hydrochloride salt (CAS 1820581-34-7) confirms protonation at the lactam nitrogen, improving aqueous solubility .
- Density : The target’s density (1.131 g/cm³ ) is lower than aromatic heterocycles (e.g., pyrazolones, typically ~1.2–1.4 g/cm³), reflecting reduced ring strain from hydrogenation .
Table 2: Physical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| Target Compound | 126.16 | 1.131 | 337.2 | 16.06 |
| Pyrazolylpyrrolo[3,4-c]pyrroles | ~300–400* | N/A | N/A | N/A |
| Pyrano[2,3-c]pyrazol-6(1H)-one | ~200–250* | ~1.2–1.4* | ~250–300* | 2–4* |
*Estimated based on structural analogs.
Key Research Findings
- Hydrogen Bonding : The target compound’s lactam group facilitates N–H⋯O interactions, promoting crystalline packing. In contrast, pyrazolones rely on C–H⋯O networks, leading to distinct solubility profiles .
- Thermal Stability : The high boiling point of the target compound suggests utility in high-temperature applications, unlike thermally labile pyrazole derivatives .
Biological Activity
3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one is a heterocyclic compound characterized by its fused pyrrolidine and pyran ring system. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1785043-83-5 |
| Canonical SMILES | C1COCC2C1C(=O)NC2 |
Synthesis and Preparation
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of pyrrolidine derivatives with aldehydes or ketones in the presence of acid or base catalysts. This process can be optimized for industrial production using continuous flow reactors to ensure high yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- A study reported that compounds derived from this structure showed inhibition against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted its antifungal activity against Candida albicans .
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. Research findings suggest:
- In vitro assays indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanistic studies revealed that it may act through the modulation of specific signaling pathways involved in cell proliferation and survival .
Neurotropic Effects
In addition to its antimicrobial and anticancer properties, there is emerging evidence regarding the neurotropic effects of this compound:
- A study on related derivatives indicated potential anxiolytic effects through interactions with neurotransmitter systems .
- The compound's ability to cross the blood-brain barrier enhances its prospects as a therapeutic agent for neurological disorders.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Researchers synthesized various derivatives and tested their efficacy against standard microbial strains. The results demonstrated a dose-dependent response with notable inhibition zones compared to controls.
-
Cancer Cell Line Study :
- In a comparative analysis of several compounds with similar structures, this compound exhibited superior cytotoxicity against MCF-7 cells at lower concentrations.
The biological activities of this compound are attributed to its interaction with specific molecular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
